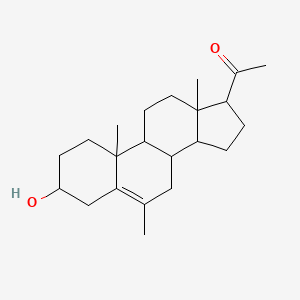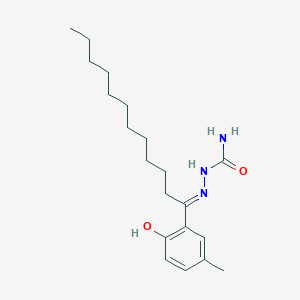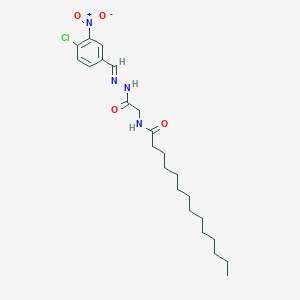
Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a pyridine ring, which is further substituted with methyl and nitro groups
Vorbereitungsmethoden
The synthesis of Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethyl-2-pyridinecarboxylic acid and 4-nitrobenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium on carbon (for reduction), and electrophiles for substitution reactions.
Major Products: The major products formed from these reactions include amino derivatives, hydroxylamines, and substituted pyridines.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammation and cell proliferation.
Pathways Involved: It is believed to inhibit the activity of transcription factors such as NF-kB, leading to reduced production of pro-inflammatory cytokines and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- can be compared with other similar compounds:
Similar Compounds: Examples include N-(4,6-dimethyl-2-pyridinyl)benzamide and 4-amino-N-(4,6-dimethyl-2-pyridinyl)benzamide.
Uniqueness: The presence of the nitro group in Benzamide, N-(4,6-dimethyl-2-pyridinyl)-4-nitro- imparts unique chemical and biological properties, distinguishing it from other benzamide derivatives.
Eigenschaften
CAS-Nummer |
36845-09-7 |
|---|---|
Molekularformel |
C14H13N3O3 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
N-(4,6-dimethylpyridin-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H13N3O3/c1-9-7-10(2)15-13(8-9)16-14(18)11-3-5-12(6-4-11)17(19)20/h3-8H,1-2H3,(H,15,16,18) |
InChI-Schlüssel |
BDOZHDJNGDWOLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)





![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11998228.png)
![3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)




